2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a potent and selective orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist . It displays dose- and time-dependent pharmacokinetics in human subjects after multiple oral dosing .
Synthesis Analysis
The biotransformation of this compound is dependent on CYP3A and results in the formation of two primary metabolites, a pyridyl N-oxide (M1) and an O-deethylated metabolite (M2) . One of these metabolites, M2, undergoes further metabolism by CYP3A .Chemical Reactions Analysis
The compound exhibits dose- and time-dependent pharmacokinetics . These changes result from a decrease in the oral clearance of the compound, suggesting changes in intestinal/hepatic first-pass metabolism and systemic clearance .Aplicaciones Científicas De Investigación
- Hybrid derivatives incorporating quinazolin-4-one with different heterocycles have shown promise as anticancer agents .
- Researchers have investigated derivatives of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one containing the thiazolidine-4-one moiety for their antituberculosis activity .
- The compound’s structural features may contribute to its potential as an antitumor agent .
- Certain amide and N-substituted hydrazide compounds derived from 2-mercapto-3-phenylquinazolin-4-one exhibit antibacterial properties .
- The compound’s thiazolidine-4-one derivatives have also shown antimicrobial effects .
- Investigations have explored the capacity of N-substituted compounds containing a quinazolin-4-one moiety to increase HDL cholesterol activity .
Anticancer Activity
Anti-convulsant Properties
Antimicrobial Activity
HDL Cholesterol Activity Enhancement
Dihydrofolate Reductase (DHFR) Inhibition
Thiazolo[3,2-a]pyrimidine Derivatives
Propiedades
IUPAC Name |
2-[[4-oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O3S2/c22-21(23,24)30-15-8-6-14(7-9-15)27-19(29)18-16(10-11-31-18)26-20(27)32-12-17(28)25-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHQWFGIUZZMBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.